4-Hydroxy-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde
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Overview
Description
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Functional Group Modifications: The hydroxyl and oxo groups can be introduced through oxidation and reduction reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the oxo group can yield a secondary alcohol.
Scientific Research Applications
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-morpholinyl)-5-pyrimidinecarboxaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-pyrrolidinyl)-5-pyrimidinecarboxaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1,6-Dihydro-4-hydroxy-6-oxo-2-(1-piperidinyl)-5-pyrimidinecarboxaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O3/c14-6-7-8(15)11-10(12-9(7)16)13-4-2-1-3-5-13/h6H,1-5H2,(H2,11,12,15,16) |
InChI Key |
IHUAUWFPKUZLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=O)N2)C=O)O |
Origin of Product |
United States |
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